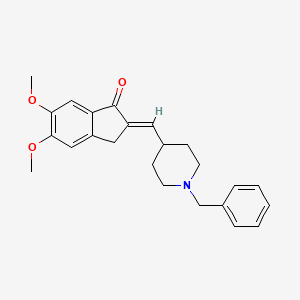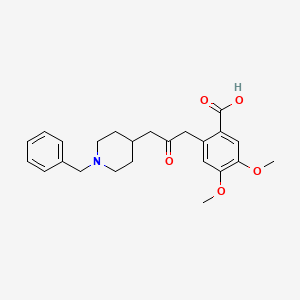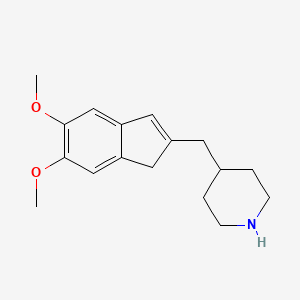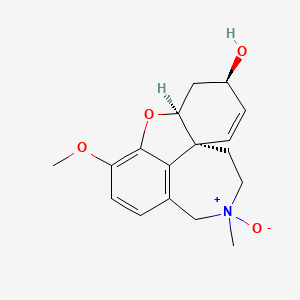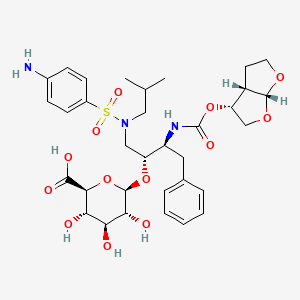
达鲁那韦 O-|A-D-葡糖醛酸苷
描述
DARUNAVIR O-BETA-D-GLUCURONIDE is a metabolite of darunavir, a protease inhibitor used in the treatment of human immunodeficiency virus (HIV) infection. Darunavir is known for its effectiveness in managing HIV-1 infection, especially in patients with a history of prior antiretroviral therapies . The glucuronide conjugate, DARUNAVIR O-BETA-D-GLUCURONIDE, is formed through the process of glucuronidation, a common phase II metabolic pathway that aids in the elimination of small molecule drugs from the body .
科学研究应用
DARUNAVIR O-BETA-D-GLUCURONIDE has several scientific research applications:
Pharmacokinetics: Studying the metabolism and elimination of darunavir in the body.
Drug Development: Evaluating the metabolic stability and potential drug-drug interactions of darunavir.
Toxicology: Assessing the safety and potential toxicity of darunavir and its metabolites.
Analytical Chemistry: Developing and validating analytical methods for the quantification of darunavir and its metabolites in biological samples.
作用机制
Target of Action
Darunavir O-|A-D-Glucuronide, also known as Darunavir metabolite M20, primarily targets the HIV-1 protease enzyme . This enzyme plays a crucial role in the life cycle of the HIV virus, as it is necessary for the processing of viral precursor proteins and the maturation of the virus in preparation for infection .
Mode of Action
Darunavir O-|A-D-Glucuronide acts as a nonpeptidic inhibitor of the HIV-1 protease . It lodges itself in the active site of the protease through a number of hydrogen bonds . This binding inhibits the cleavage of viral Gag-Pol polyprotein precursors into individual functional proteins required for infectious HIV . As a result, the formation of mature, infectious viral particles is prevented .
Biochemical Pathways
The inhibition of the HIV-1 protease enzyme by Darunavir O-|A-D-Glucuronide disrupts the normal life cycle of the HIV virus. This disruption prevents the virus from maturing and becoming infectious . The compound is designed to increase interactions with the HIV-1 protease and to be more resistant against HIV-1 protease mutations .
Pharmacokinetics
Darunavir O-|A-D-Glucuronide is heavily oxidized and metabolized by hepatic cytochrome enzymes, mainly CYP3A . In boosted darunavir administration, unchanged darunavir made up 48.8% of the excreted dose in boosted subjects due to inhibition of darunavir metabolism by ritonavir . Unchanged drug in the urine made up 1.2% of the administered dose in volunteers who were unboosted, and 7.7% in boosted volunteers .
Result of Action
The primary result of the action of Darunavir O-|A-D-Glucuronide is the prevention of the maturation of the HIV virus, thereby reducing its infectivity . By inhibiting the HIV-1 protease enzyme, the compound prevents the cleavage of viral Gag-Pol polyprotein precursors into individual functional proteins required for infectious HIV . This leads to the formation of immature, noninfectious viral particles .
Action Environment
The action of Darunavir O-|A-D-Glucuronide can be influenced by various environmental factors. For instance, the compound’s metabolism can be affected by the presence of other drugs that inhibit or induce the CYP3A enzyme . Furthermore, the compound’s action can be enhanced by co-administration with ritonavir, a potent inhibitor of CYP3A, which increases the plasma concentrations of darunavir .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of DARUNAVIR O-BETA-D-GLUCURONIDE involves the glucuronidation of darunavir. This process typically requires the presence of uridine 5′-diphosphoglucuronic acid (UDPGA) as a glucuronic acid donor and is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions often include an aqueous buffer system at a physiological pH, and the reaction is carried out at body temperature (37°C) to mimic in vivo conditions .
Industrial Production Methods
Industrial production of DARUNAVIR O-BETA-D-GLUCURONIDE follows similar principles but on a larger scale. The process involves the use of bioreactors where darunavir is incubated with liver microsomes or recombinant UGT enzymes in the presence of UDPGA. The reaction mixture is then purified using chromatographic techniques to isolate the glucuronide conjugate .
化学反应分析
Types of Reactions
DARUNAVIR O-BETA-D-GLUCURONIDE primarily undergoes hydrolysis and conjugation reactions. The glucuronide conjugate can be hydrolyzed back to darunavir and glucuronic acid under acidic or enzymatic conditions .
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using β-glucuronidase.
Conjugation: UDPGA and UGT enzymes in an aqueous buffer system at physiological pH.
Major Products Formed
The major products formed from the hydrolysis of DARUNAVIR O-BETA-D-GLUCURONIDE are darunavir and glucuronic acid .
相似化合物的比较
Similar Compounds
Dolutegravir: Another antiretroviral drug that undergoes glucuronidation to form dolutegravir-glucuronide.
Elvitegravir: An integrase inhibitor that is also metabolized to its glucuronide conjugate.
Rilpivirine: A non-nucleoside reverse transcriptase inhibitor that forms rilpivirine-glucuronide.
Uniqueness
DARUNAVIR O-BETA-D-GLUCURONIDE is unique due to its specific formation from darunavir, a second-generation protease inhibitor designed to combat resistance to standard HIV therapy . Its formation and elimination are crucial for the pharmacokinetics and therapeutic management of darunavir, distinguishing it from other glucuronide conjugates of antiretroviral drugs .
属性
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2R,3S)-3-[[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl]oxycarbonylamino]-1-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-4-phenylbutan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H45N3O13S/c1-18(2)15-36(50(43,44)21-10-8-20(34)9-11-21)16-24(47-32-28(39)26(37)27(38)29(49-32)30(40)41)23(14-19-6-4-3-5-7-19)35-33(42)48-25-17-46-31-22(25)12-13-45-31/h3-11,18,22-29,31-32,37-39H,12-17,34H2,1-2H3,(H,35,42)(H,40,41)/t22-,23-,24+,25-,26-,27-,28+,29-,31+,32+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZOVHLAWBUMQFG-XXNFXRIYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)OC4C(C(C(C(O4)C(=O)O)O)O)O)S(=O)(=O)C5=CC=C(C=C5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)S(=O)(=O)C5=CC=C(C=C5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H45N3O13S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747418 | |
| Record name | (2R,3S)-1-[(4-Aminobenzene-1-sulfonyl)(2-methylpropyl)amino]-3-[({[(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl]oxy}carbonyl)amino]-4-phenylbutan-2-yl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
723.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159613-27-0 | |
| Record name | Darunavir metabolite M20 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159613270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R,3S)-1-[(4-Aminobenzene-1-sulfonyl)(2-methylpropyl)amino]-3-[({[(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl]oxy}carbonyl)amino]-4-phenylbutan-2-yl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,2S)-1-((((4-AMINOPHENYL)SULFONYL)(2-METHYLPROPYL)AMINO)METHYL)-2-(((((3R,3AS,6AR)-HEXAHYDROFURO(2,3-B)FURAN-3-YL)OXY)CARBONYL)AMINO)-3-PHENYLPROPYL .BETA.-D-GLUCOPYRANOSIDURONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2IG33O2AN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate;dihydrochloride](/img/structure/B600802.png)

![Tert-butyl 4-(1H-benzo[D]imidazol-2-YL)piperidine-1-carboxylate](/img/structure/B600805.png)


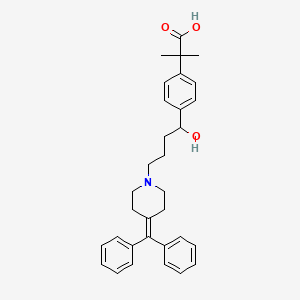
![1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride](/img/structure/B600811.png)
![5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane Hydrochloride](/img/structure/B600813.png)
